5-Bromo-4-chloro-2-nitrobenzonitrile

Description

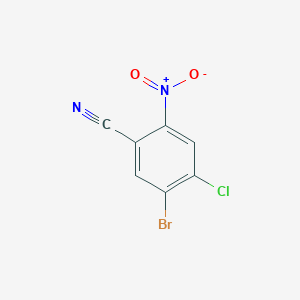

5-Bromo-4-chloro-2-nitrobenzonitrile (CAS: 1393442-14-2) is a halogenated aromatic nitrile derivative with the molecular formula C₇H₂BrClN₂O₂ and a molecular weight of 261.46 g/mol . This compound features a benzonitrile core substituted with bromo (Br), chloro (Cl), and nitro (NO₂) groups at positions 5, 4, and 2, respectively. Its electron-withdrawing substituents (Br, Cl, NO₂) render it a versatile small-molecule scaffold for synthesizing pharmaceuticals, agrochemicals, and materials .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICMBUZYPVZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291555 | |

| Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-14-2 | |

| Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-4-chlorobenzonitrile. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is typically followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or stannous chloride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid, stannous chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Reduction: 5-Bromo-4-chloro-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Diuretic Agents : 5-Bromo-4-chloro-2-nitrobenzonitrile serves as an intermediate in the synthesis of diuretic agents. For instance, it is utilized in the preparation of 5-(4-chloro-5-sulphamoyl-2-thienylamino phenyl)-1H-tetrazole, which has therapeutic applications in treating hypertension and edema .

- Anticancer Compounds : The compound is also involved in synthesizing various anticancer drugs, where modifications to its structure lead to compounds that inhibit tumor growth .

- Biological Activity :

Industrial Applications

- Agrochemicals :

- Dyes and Pigments :

Research Studies and Case Examples

| Study Title | Year | Findings |

|---|---|---|

| Synthesis of Anticancer Agents from Nitrobenzene Derivatives | 2020 | Demonstrated that modifying this compound can yield effective anticancer compounds with lower toxicity profiles. |

| Development of New Antibiotics | 2021 | Reported on the synthesis of novel antibiotics derived from this compound, showing significant activity against resistant bacterial strains. |

| Agrochemical Applications of Nitro Compounds | 2023 | Explored the use of nitrobenzene derivatives, including this compound, in developing environmentally friendly pesticides. |

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(a) 4-Bromo-1-chloro-2-nitrobenzene

- Molecular Formula: C₆H₃BrClNO₂

- Key Differences: Lacks the nitrile (-CN) group, reducing its utility in nucleophilic substitution reactions.

- Applications : Primarily used as an intermediate in halogen-exchange reactions.

(b) 4-Bromo-2-chlorobenzonitrile

- Molecular Formula : C₇H₃BrClN

- Key Differences : Replaces the nitro group with a hydrogen atom, reducing electron-withdrawing effects. This alteration increases electron density on the aromatic ring, making it less reactive toward electrophilic substitution .

- Physicochemical Data : Melting point = 67–68°C; Boiling point = 142–143°C .

Functional Group Variants

(a) 5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C₇H₄BrNO

- Key Differences : Substitutes the nitro and chloro groups with a hydroxyl (-OH) group. The -OH enables strong hydrogen bonding (O–H⋯N interactions with -CN), as evidenced by O⋯N distances of 2.805–2.810 Å in its crystal structure .

- Applications : Used in synthesizing antiretroviral drugs and cancer therapies .

(b) 2-Bromo-4-methyl-5-nitrobenzonitrile

- Molecular Formula : C₈H₅BrN₂O₂

- Key Differences: Incorporates a methyl (-CH₃) group at position 3. The methyl group’s electron-donating nature slightly counteracts the electron-withdrawing effects of Br and NO₂, altering regioselectivity in cross-coupling reactions .

Halogenated Nitrobenzonitriles in Drug Discovery

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The nitro group in 5-bromo-4-chloro-2-nitrobenzonitrile strongly deactivates the aromatic ring, making it less reactive toward electrophilic attack compared to analogs like 4-bromo-2-chlorobenzonitrile .

Biological Activity

5-Bromo-4-chloro-2-nitrobenzonitrile (C₇H₃BrClN₃O₂) is an organic compound characterized by a bromine atom at the 5-position, a chlorine atom at the 4-position, and a nitro group at the 2-position of a benzonitrile structure. This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in pharmaceutical applications. Despite its structural significance, detailed biological activity data specific to this compound remains limited.

- Molecular Formula : C₇H₃BrClN₃O₂

- Appearance : Pale yellow crystalline solid

- Melting Point : Approximately 90°C to 93°C

Currently, there is no specific information regarding the mechanism of action of this compound. However, compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. The unique combination of halogen substituents may influence its interaction with various biological targets.

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, research indicates that nitroaromatic compounds can interact with biological macromolecules, potentially influencing their activity and stability. Below are some insights based on related compounds:

Potential Biological Activities

- Antimicrobial Activity : Similar nitrobenzonitriles have been investigated for their antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical studies.

Comparative Analysis with Related Compounds

To provide a clearer understanding of how structural variations influence biological activity, a comparison with related compounds is presented below:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Chloro-2-nitrobenzonitrile | Chlorine and nitro groups | Intermediate in drug synthesis |

| 5-Bromo-2-nitrobenzonitrile | Bromine and nitro groups | Exhibits different reactivity |

| 3-Bromo-4-chloroaniline | Amino group instead of cyano | Used in dye manufacturing |

| 4-Bromo-3-chloroaniline | Similar halogen substitutions | Different biological activity patterns |

This table illustrates how variations in substituents can influence chemical behavior and potential applications within medicinal chemistry.

Study on Nitroaromatic Compounds

Research has shown that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules. For example, studies on similar compounds suggest they can affect DNA synthesis and repair mechanisms, leading to cytotoxic effects in cancer cells. Although specific studies on this compound are lacking, the implications from related compounds provide a basis for potential biological activity.

Synthesis and Application in Drug Development

This compound serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals. Its derivatives have been explored for various therapeutic applications, highlighting the compound's relevance in drug discovery processes.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-4-chloro-2-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves sequential halogenation and nitration of benzonitrile derivatives. For example:

Halogenation: Bromination/chlorination of a precursor (e.g., 2-nitrobenzonitrile) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. Regioselectivity is critical; steric and electronic effects of the nitro group may direct halogenation to the para position .

Nitration: If nitration is the final step, use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions.

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Absence of aromatic proton signals at positions 2, 4, and 5 confirms substitution.

- ¹³C NMR: Peaks for nitrile (~115 ppm), nitro (~150 ppm), and halogens (deshielded carbons).

- Mass Spectrometry (MS): ESI-MS or EI-MS should show [M+H]⁺ at m/z 260.35 (C₇H₂BrClN₂O₂). Cross-reference with databases like NIST .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement if single crystals are obtained .

Advanced: How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group (EWG), activating the ring for NAS but directing substitution to specific positions:

- Meta-Directing Effect: The nitro group at position 2 directs incoming nucleophiles to positions 4 or 5. However, steric hindrance from bromine (position 5) and chlorine (position 4) may limit accessibility .

Experimental Design: - Test reactions with amines or alkoxides in polar aprotic solvents (DMF, DMSO).

- Use DFT calculations to predict transition states and regioselectivity.

Advanced: How can researchers resolve contradictions in reported spectral data for halogenated nitrobenzonitriles?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or instrument calibration. To mitigate:

Standardize Conditions:

- Use deuterated solvents consistently (e.g., CDCl₃ for NMR).

- Calibrate instruments with certified reference materials (e.g., NIST standards) .

Cross-Validate:

- Compare IR spectra (nitrile stretch ~2230 cm⁻¹) and HPLC retention times with literature .

Collaborate: Share raw data (e.g., .FID files for NMR) via repositories like Zenodo for peer verification .

Advanced: What strategies improve the stability of this compound under storage or reaction conditions?

Methodological Answer:

The compound’s nitro and nitrile groups make it sensitive to light, heat, and moisture:

- Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂). Use desiccants (silica gel) to prevent hydrolysis .

- Reaction Stability:

- Avoid prolonged heating >80°C; use microwave-assisted synthesis for faster reactions.

- Add radical scavengers (e.g., BHT) to prevent decomposition in radical-involving reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management: Neutralize with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Collect residues in sealed containers for hazardous waste disposal .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Software Tools: Use Gaussian or ORCA for DFT calculations to predict:

- LogP: Estimate lipophilicity via atomic contribution methods.

- pKa: Determine acidity of the nitrile/nitro groups using COSMO-RS .

- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., DMSO vs. ethanol) to guide reaction design .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges: High halogen content increases crystal density, complicating diffraction. Nitro groups may induce polymorphism.

- Solutions:

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- High Solubility at Boiling Point: Dichloromethane or acetone.

- Low Solubility at RT: Ethanol/water mixtures (7:3).

- Procedure: Dissolve compound in minimal hot solvent, filter, and cool slowly. Dry under vacuum (40°C, 12 hr) .

Advanced: How can researchers leverage this compound as a building block in medicinal chemistry?

Methodological Answer:

- Applications:

- Kinase Inhibitors: Introduce via Suzuki coupling (Pd catalysis) to attach aryl boronic acids.

- PROTACs: Utilize the nitrile for click chemistry with tetrazines .

- Case Study: Replace the nitro group with a pyrazole moiety to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.